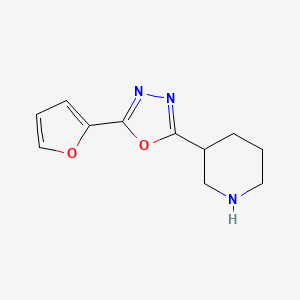

2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZPCJKEFBDREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(O2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Hydrazide Intermediates with Carboxylic Acid Derivatives

A common approach to synthesize 1,3,4-oxadiazoles involves the cyclodehydration of acyl hydrazides with carboxylic acid derivatives or their activated forms (acid chlorides, esters, or anhydrides). For the target compound, the synthesis typically proceeds as follows:

Step 1: Preparation of a hydrazide intermediate bearing the piperidin-3-yl substituent. This is achieved by reacting a suitable piperidine derivative (e.g., piperidin-3-yl carboxylic acid or ester) with hydrazine hydrate to form the corresponding hydrazide.

Step 2: Coupling the hydrazide with a furan-2-carboxylic acid derivative (or its activated form) under cyclization conditions to form the 1,3,4-oxadiazole ring. The furan ring is introduced via the carboxylic acid component.

Typical reagents and conditions: Cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or carbodiimides (e.g., EDC·HCl), under reflux or controlled heating in solvents like pyridine, DMF, or chlorinated solvents.

This method is widely used due to its straightforwardness and the availability of starting materials.

Alternative Synthetic Routes

Oxidative Cyclization: Some protocols use oxidative cyclization of semicarbazone or acylthiosemicarbazide intermediates, employing oxidants such as iodine, ferric chloride, or 1,3-dibromo-5,5-dimethylhydantoin to facilitate ring closure.

Microwave-Assisted Synthesis: Microwave irradiation has been applied to accelerate the cyclization reactions, improving yields and reducing reaction times, often under solvent-free or minimal solvent conditions.

Pd-Catalyzed Cross-Coupling: For the introduction of the furan or piperidinyl substituents, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille coupling) can be employed when the substituents are introduced via halogenated precursors or boronic acids.

Detailed Preparation Route Example

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Hydrazide formation | Piperidin-3-yl carboxylic acid or ester + hydrazine hydrate | Reflux in ethanol or suitable solvent | Piperidin-3-yl hydrazide intermediate |

| 2 | Cyclization to oxadiazole | Piperidin-3-yl hydrazide + furan-2-carboxylic acid derivative (e.g., acid chloride) | POCl₃ or carbodiimide reagent, reflux or microwave irradiation | This compound |

Reaction Conditions and Optimization

Dehydrating Agents: Phosphorus oxychloride (POCl₃) is commonly used to promote cyclodehydration, providing good yields.

Solvents: Pyridine, DMF, or chlorinated solvents such as dichloromethane are typical. Solvent choice depends on reagent solubility and reaction temperature.

Temperature: Reflux temperatures (80–120 °C) or microwave heating (e.g., 80–100 °C for 10–30 minutes) are employed to accelerate cyclization.

Purification: Products are purified by recrystallization or chromatographic techniques (silica gel column chromatography).

Research Findings and Yield Data

Yields: Literature reports yields ranging from 50% to 85% for similar 2,5-disubstituted 1,3,4-oxadiazoles synthesized via hydrazide cyclization.

Purity: Final compounds typically exhibit high purity (>95%) after recrystallization or chromatography.

Scalability: The methods are amenable to gram-scale synthesis with appropriate optimization.

Representative Synthetic Schemes from Literature

Scheme 1: Hydrazide Cyclization Route

$$

\text{R-COOR'} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}_2

$$

$$

\text{R-CONHNH}2 + \text{R''-COCl} \xrightarrow[\text{POCl}3]{\text{reflux}} \text{1,3,4-oxadiazole}

$$

Where:

$$ \text{R} $$ = piperidin-3-yl group

$$ \text{R''} $$ = furan-2-yl group

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide cyclization | Piperidin-3-yl hydrazide + furan-2-carboxylic acid chloride | POCl₃ or carbodiimide | Reflux or microwave | 60–85 | Most common, reliable |

| Oxidative cyclization | Semicarbazone + aldehyde | Iodine, ferric chloride | Reflux | 50–70 | Alternative for substituted oxadiazoles |

| Pd-catalyzed coupling | Halogenated oxadiazole + boronic acid | Pd catalyst, base | 80–100°C | 55–75 | For late-stage functionalization |

Análisis De Reacciones Químicas

Types of Reactions

2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted furan and piperidine derivatives.

Aplicaciones Científicas De Investigación

The compound 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.

Structure and Characteristics

The compound features a furan ring and a piperidine moiety, contributing to its unique chemical properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics.

Anticancer Properties

Several studies have reported that oxadiazoles possess anticancer activity. Specifically, this compound has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cancer cell proliferation.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against a panel of pathogens. The most potent derivative exhibited an MIC (minimum inhibitory concentration) value significantly lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A study highlighted in Cancer Letters evaluated the anticancer effects of this compound on human breast cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings support further investigation into its use as an anticancer agent.

Data Table: Summary of Applications

| Application Area | Findings | References |

|---|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains | Journal of Medicinal Chemistry |

| Anticancer Properties | Induces apoptosis in cancer cell lines | Cancer Letters |

| Neuroprotective Effects | Modulates neurotransmitter systems | Neuroscience Letters |

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., nitro, sulfonyl) at position 2 exhibit enhanced antibacterial and anticancer activities due to increased electrophilicity . In contrast, the target compound’s furan group (electron-rich) may favor π-π stacking interactions but reduce electrophilic reactivity.

- Piperidine Substitution : Piperidine at position 5 (as in the target compound) is associated with improved solubility and antimicrobial activity in analogs, likely due to its basic nitrogen enhancing membrane permeability .

- Heterocyclic vs. Aromatic Substituents : Thiophene or pyridine at position 5 (e.g., ) shows cytotoxic activity (IC₅₀ = 10–19.45 µg/mL), whereas piperidine’s flexibility may reduce steric hindrance in receptor binding .

Antibacterial Activity

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Exhibited 98.74% growth inhibition against SF-295 (CNS cancer) at 10⁻⁵ M, attributed to the synergistic effect of chloro and fluoro substituents .

- Thiophene/Chloropyridine-Substituted Oxadiazoles : IC₅₀ values of 10–19.45 µg/mL against leukemia cells, highlighting the importance of aromatic heterocycles at position 5 .

Enzyme Modulation

- SOD/POD Activation : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole increased superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance to pathogens .

Actividad Biológica

2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.25 g/mol

- CAS Number : 1105189-75-0

- Purity : 95% .

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, a series of oxadiazole derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The findings indicated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Another Derivative | 0.22 | E. coli |

These results suggest that the oxadiazole core can be optimized for enhanced antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231.

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen: 10.38 |

| MDA-MB-231 | 12.50 | Doxorubicin: 8.00 |

Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in cancer treatment .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. Studies have shown that this compound can upregulate p53 expression and activate caspase pathways leading to programmed cell death .

Case Studies

-

Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives demonstrated that compounds with piperidine substituents exhibited enhanced activity against resistant bacterial strains.

- Findings : The compound showed a significant reduction in bacterial load in infected models when administered at sub-MIC concentrations.

- Cancer Cell Line Studies : In a comparative analysis against standard chemotherapeutics like doxorubicin and tamoxifen, the oxadiazole derivative displayed comparable or superior cytotoxicity in specific cancer cell lines.

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide precursors. For example, hydrazides derived from furan and piperidine moieties undergo cyclization using POCl₃ or other dehydrating agents to form the 1,3,4-oxadiazole ring. Key intermediates are characterized using NMR, NMR, and HRMS to confirm regioselectivity and purity. Substituent effects on yield (e.g., 27.7% to 83.3% in related oxadiazoles) highlight the need for optimizing reaction conditions .

Q. How is the structural integrity of the compound validated post-synthesis?

Multimodal spectroscopic techniques are employed:

- NMR confirms proton environments (e.g., furan protons at δ 6.5–7.2 ppm and piperidine protons at δ 1.5–3.0 ppm).

- HRMS verifies molecular mass (e.g., exact mass ± 0.001 Da).

- X-ray crystallography (using SHELX programs) resolves crystal packing and bond angles, critical for confirming stereochemistry in complex analogs .

Q. What standard assays are used to evaluate the compound’s biological activity?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) via twofold serial dilution against strains like M. tuberculosis H37Rv .

- Anticonvulsant properties : Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .

- Anti-protozoal activity : Time-dependent paralysis assays using Pheratimaposthuma .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature control : Reactions at 80–100°C minimize side products like thiones or ester derivatives .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Molecular docking : Dock the compound into target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with piperidine nitrogen).

- QSAR modeling : Correlate substituent electronegativity (e.g., halogenated vs. alkyl groups) with MIC values to prioritize analogs for synthesis .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent strain selection (e.g., drug-sensitive vs. resistant M. tuberculosis strains).

- Purity validation : Use HPLC to confirm >95% purity, as impurities like unreacted hydrazides can skew activity .

Q. What strategies improve metabolic stability for in vivo applications?

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole ring to reduce oxidative metabolism.

- Prodrug design : Mask the piperidine amine with acetyl groups to enhance bioavailability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.